3-Formylrifamycin SV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

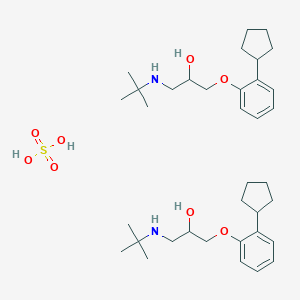

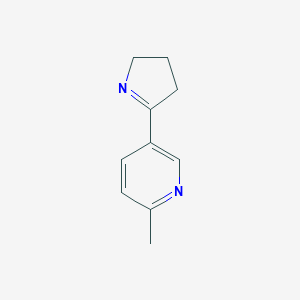

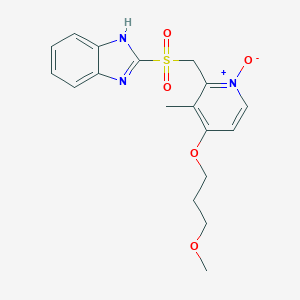

3-formyl Rifamycin is an intermediate of rifampicin that has been used to develop several rifamycin derivatives with antibiotic activity that targets RNA synthesis.

Mechanism of Action

Target of Action

3-Formylrifamycin, also known as Rifaldehyde or 3-Formylrifamycin SV, is a member of the rifamycin family of antibiotics . The primary target of 3-Formylrifamycin is the bacterial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .

Mode of Action

3-Formylrifamycin exerts its antibacterial effect by inhibiting RNA synthesis . It achieves this by binding strongly to the RNAP of prokaryotes . This interaction prevents the initiation of messenger RNA synthesis in nonmammalian cells , thereby disrupting the normal functioning of the bacteria and leading to their death .

Biochemical Pathways

The action of 3-Formylrifamycin affects the RNA synthesis pathway in bacteria . By inhibiting RNAP, the antibiotic disrupts the transcription process, which is a critical step in protein synthesis . This disruption affects the bacteria’s ability to produce essential proteins, leading to their death .

Pharmacokinetics

The pharmacokinetics of 3-Formylrifamycin and other rifamycins are complex. Rifampin, a derivative of 3-Formylrifamycin, is known to be rapidly absorbed . . For instance, rifampin has a bioavailability of approximately 68% . The absorption, distribution, metabolism, and excretion (ADME) properties of 3-Formylrifamycin specifically would need further investigation.

Result of Action

The result of 3-Formylrifamycin’s action is the death of the bacteria . By inhibiting RNAP and disrupting RNA synthesis, the antibiotic prevents the bacteria from producing essential proteins . This disruption in protein synthesis ultimately leads to the death of the bacteria .

Action Environment

The action of 3-Formylrifamycin can be influenced by various environmental factors. For instance, the degradation of rifampicin, a rifamycin, in an acidic medium to form this compound, a poorly absorbed compound, is accelerated in the presence of isoniazid, contributing to the poor bioavailability of rifampicin . This suggests that the presence of other compounds in the environment can affect the stability and efficacy of 3-Formylrifamycin.

Biochemical Analysis

Biochemical Properties

3-Formylrifamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The rifamycins, including 3-Formylrifamycin, exhibit bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This interaction with the bacterial DNA-directed RNA polymerase (DDRP) is a key aspect of its biochemical activity .

Cellular Effects

3-Formylrifamycin has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RNA polymerase, thereby disrupting the process of transcription . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Formylrifamycin involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It exerts its effects at the molecular level primarily by inhibiting the bacterial DDRP . This inhibition disrupts the process of transcription, thereby affecting the synthesis of proteins and the overall functioning of the cell .

Metabolic Pathways

3-Formylrifamycin is involved in specific metabolic pathways. The biosynthetic pathways leading to the ansamycins (rifamycins, tolipomycins, streptovaricins) are reviewed

Properties

CAS No. |

13292-22-3 |

|---|---|

Molecular Formula |

C38H47NO13 |

Molecular Weight |

725.8 g/mol |

IUPAC Name |

[(7S)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/t16?,18?,19?,20?,24?,29?,30?,34?,38-/m0/s1 |

InChI Key |

BBNQHOMJRFAQBN-UDHSOIFNSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |

Isomeric SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |

Appearance |

Assay:≥95%A crystalline solid |

Pictograms |

Corrosive; Environmental Hazard |

Synonyms |

1,2-Dihydro-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-8-carboxaldehyde 21-Acetate; 3-Formylrifampicin SV; NCI 145-635; Rifaldehyde; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 3-Formylrifamycin SV affect bacterial RNA polymerase differently than rifampicin?

A2: While both this compound derivatives and rifampicin target bacterial DNA-dependent RNA polymerase, their mechanism of action differs slightly. Research suggests that dimeric rifamycins, synthesized using this compound, might bind to an additional weak site on the RNA polymerase, leading to activity against rifampicin-resistant mutants. [] This difference in binding could be crucial in combating emerging antibiotic resistance.

Q2: Are there any antiviral properties associated with this compound or its derivatives?

A3: Yes, certain this compound derivatives have shown antiviral activity against specific viruses like vaccinia virus, herpes simplex virus, and pseudorabies virus. [] Studies suggest this activity might be linked to the inhibition of viral RNA-dependent DNA polymerase or interference with viral protein formation. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C37H47NO12, and its molecular weight is 717.77 g/mol. [, ]

Q4: How stable is this compound in different pharmaceutical formulations?

A5: Stability studies on fixed-dose combination anti-tuberculosis products containing rifampicin (a derivative of this compound) revealed significant instability under accelerated conditions, especially in the presence of isoniazid. [] This instability was linked to the formation of the isonicotinyl hydrazone of 3-Formylrifamycin. [, ]

Q5: What types of chemical reactions can be performed using this compound as a starting material?

A6: this compound's aldehyde group provides a versatile handle for various chemical transformations. Researchers have successfully synthesized a wide array of derivatives through reactions with ammonia and acetone, [] formalin and primary alkylamines, [] secondary amines, [] hydrazines, [, , ] oximes, [, ] and sulfonium and phosphonium ylides. [] These modifications aim to enhance the biological activity and physicochemical properties of the parent compound.

Q6: Have computational methods been used to study this compound and its derivatives?

A7: Yes, computational studies have been employed to understand the structure and behavior of this compound derivatives. Density functional theory (DFT) calculations have been particularly useful in visualizing the structures of various derivatives and analyzing their intramolecular hydrogen bonding patterns. [] These calculations provide insights into the relationship between structure and activity, guiding the design of new derivatives with improved properties.

Q7: How do structural modifications of this compound impact its antibacterial activity?

A8: The nature of the substituent at the 3-position significantly influences the antibacterial activity of this compound derivatives. [, , ] For instance, introducing a piperazinoacethydrazone moiety with various substituents on the phenyl ring led to compounds with varied activity against different bacterial strains. [] This highlights the importance of SAR studies in optimizing the structure for desired antibacterial properties.

Q8: What are the challenges in formulating stable this compound derivatives?

A9: A significant challenge lies in preventing the degradation of this compound derivatives, particularly in the presence of other drugs like isoniazid. [, ] Research emphasizes the need for high-quality packaging materials and careful formulation strategies to minimize degradation and ensure product stability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)